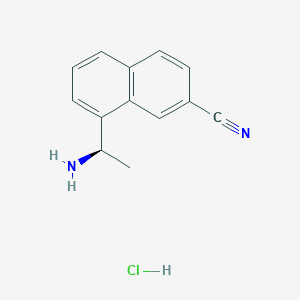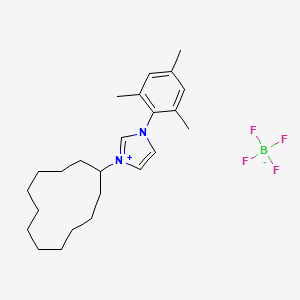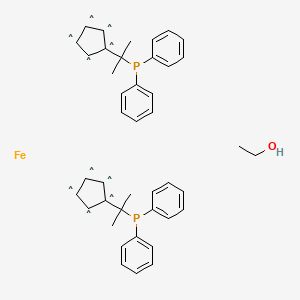
1,1'-bis(1-diphenylphosphino-1-methylethyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is an organophosphorus compound that features a ferrocene core with two diphenylphosphino groups attached to the methylethyl substituents. This compound is widely used in homogeneous catalysis due to its ability to form stable complexes with various transition metals .
Mechanism of Action
Target of Action
The primary target of 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) is to act as a ligand in homogeneous catalysis . It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .
Mode of Action
This compound interacts with its targets by acting as a ligand, which is a molecule that binds to another (usually larger) molecule. In the case of HiersoPHOS-6 (Sylphos) , it binds to ruthenium in the catalytic process of amine synthesis . This interaction facilitates the hydrogen-borrowing process, leading to the synthesis of amines from amines and alcohols .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of amines. The compound acts as a ligand in the ruthenium-catalyzed process, facilitating the hydrogen-borrowing mechanism. This leads to the production of amines from amines and alcohols . The compound also plays a role in Buchwald-Hartwig cross coupling .
Result of Action
The result of the action of HiersoPHOS-6 (Sylphos) is the facilitation of certain chemical reactions, particularly the synthesis of amines from amines and alcohols . It also plays a role in Buchwald-Hartwig cross coupling . These reactions are crucial in the production of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction typically involves the following steps:
Dilithiation of Ferrocene: Ferrocene is treated with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) to form dilithioferrocene.
Reaction with Chlorodiphenylphosphine: The dilithioferrocene is then reacted with chlorodiphenylphosphine to yield 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene.
Industrial Production Methods: While specific industrial production methods for 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Substitution: Transition metal salts such as palladium chloride and nickel chloride are frequently used in the formation of metal complexes.
Major Products:
Oxidation: Ferrocenium salts.
Substitution: Metal complexes such as palladium(II) and nickel(II) complexes with 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene as a ligand.
Scientific Research Applications
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into the use of ferrocene derivatives in drug delivery systems and as therapeutic agents.
Industry: It is employed in the synthesis of functional materials, including polymers and electronic materials.
Comparison with Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but lacks the methylethyl substituents, making it less sterically hindered.
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand but with an ethane backbone instead of a ferrocene core.
Uniqueness: 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is unique due to its combination of steric bulk from the methylethyl groups and the electronic properties of the ferrocene core. This makes it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .
Properties
InChI |
InChI=1S/2C20H20P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-16H,1-2H3;3H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVQPYAXXDHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46FeOP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
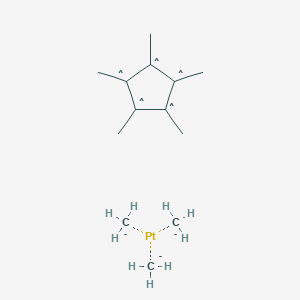

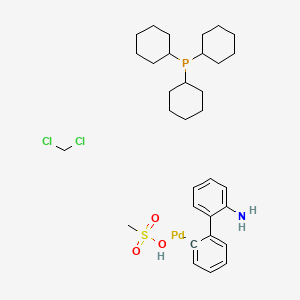
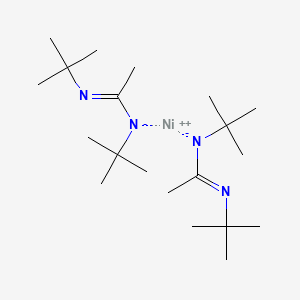



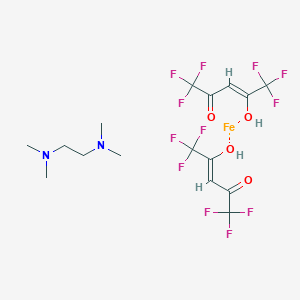
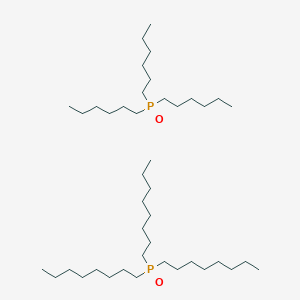
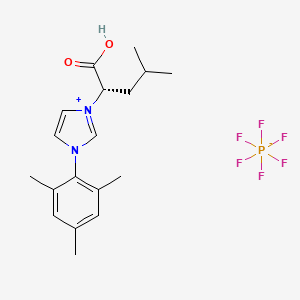
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)

